3-Methanesulfonyl-4'-vinyl-biphenyl
Description
3-Methanesulfonyl-4'-vinyl-biphenyl is a biphenyl derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3-position of one phenyl ring and a vinyl (-CH=CH₂) substituent at the 4'-position of the adjacent ring. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the sulfonyl group and the reactivity of the vinyl moiety, which can facilitate polymerization or further functionalization. Its structural complexity and substituent arrangement make it a candidate for applications in organic electronics, polymer precursors, or as an intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
1-(4-ethenylphenyl)-3-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11-14)18(2,16)17/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIOKZFWPIOGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 3-Methanesulfonyl-4’-vinyl-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonyl-4’-vinyl-biphenyl can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted biphenyl compounds.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
3-Methanesulfonyl-4’-vinyl-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-4’-vinyl-biphenyl in chemical reactions involves the reactivity of its functional groups. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl core. The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
The compound 3-Methanesulfonyl-4'-vinyl-biphenyl belongs to a broader class of substituted biphenyl sulfonates.
Structural Analogs and Substituent Variations
a. 4′-Methylbiphenyl-3-sulfonyl chloride ()
- Structure : Features a sulfonyl chloride (-SO₂Cl) at the 3-position and a methyl (-CH₃) group at the 4'-position.
- Key Differences: Functional Group Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of sulfonamides or sulfonate esters. In contrast, the methanesulfonyl group in this compound is less reactive, offering greater stability under physiological or ambient conditions .
b. 3-Methanesulfonyl-4'-methylbiphenyl
- Structure : Replaces the vinyl group with a methyl substituent.
- Comparison :
- Electronic Properties : The vinyl group’s sp² hybridization and electron-withdrawing sulfonyl group create a polarized system, whereas the methyl group is electron-donating, leading to contrasting electronic profiles.
- Applications : The vinyl group allows for crosslinking in polymers, whereas the methyl analog is more suited to passive roles (e.g., solubility modifiers).
Physicochemical Properties
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